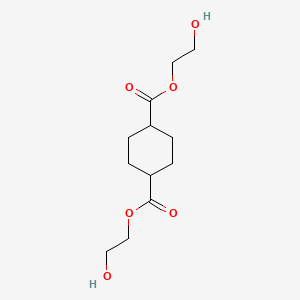
Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate
Vue d'ensemble
Description
Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate (BHCD) is a chemical compound that has been the subject of various research and manufacturing processes . It is a derivative of bis-hydroxyethyl terephthalate (BHET), which is a common polymer used in everyday life due to its good toughness, light weight, and resistance to acid and alkali .
Synthesis Analysis
The synthesis of BHCD involves a hydrogenation method of a benzene ring derivative . The process includes providing a first reactant including bis-hydroxyethyl terephthalate (BHET), adding 2-(2-hydroxyethoxy)ethyl 2-hydroxyethyl terephthalate (BHEET) to the first reactant including BHET to form a second reactant, and then performing hydrogenation on the second reactant .Molecular Structure Analysis
The molecular formula of BHCD is C12H20O6 . Its average mass is 260.284 Da and its monoisotopic mass is 260.125977 Da .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of BHCD is the hydrogenation of bis-hydroxyethyl terephthalate (BHET) to prepare cyclohexane ethylene glycol ester . This reaction is performed on a second reactant formed by adding 2-(2-hydroxyethoxy)ethyl 2-hydroxyethyl terephthalate (BHEET) to the first reactant including BHET .Applications De Recherche Scientifique
Catalytic Applications
Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate, as part of a copper(II) complex, demonstrates significant efficacy as a pre-catalyst in cyclohexane oxidation. This complex, featuring a unique cuboid structure, catalyzes cyclohexane oxidation under mild conditions, achieving notable yields of cyclohexanol and cyclohexanone (Hazra, Mukherjee, Silva, & Pombeiro, 2014).
Mécanisme D'action
Orientations Futures
The future direction of BHCD research is focused on upcycling waste polyethylene terephthalate (PET) to produce economic value of cyclohexane ethylene glycol ester . This process can decrease the emission of CO2 and microplastics . The development of more efficient catalysts and optimization of the hydrogenation process are potential areas of future research .
Propriétés
IUPAC Name |
bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c13-5-7-17-11(15)9-1-2-10(4-3-9)12(16)18-8-6-14/h9-10,13-14H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBFEVIJQHWXNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)OCCO)C(=O)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736149 | |
| Record name | Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate | |
CAS RN |
1571-00-2 | |
| Record name | Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




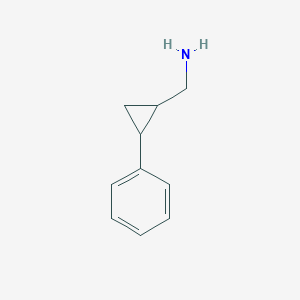
![7-(((1R,2S)-2-Aminocyclohexyl)amino)-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B3243369.png)
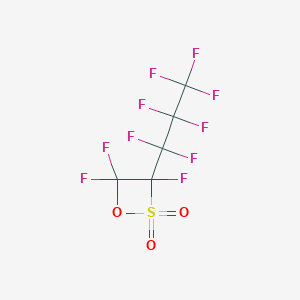
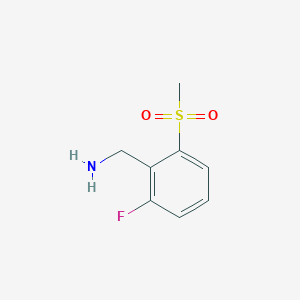
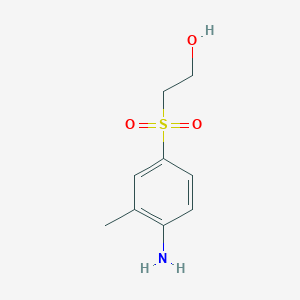
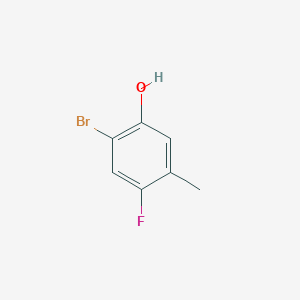
![3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B3243414.png)
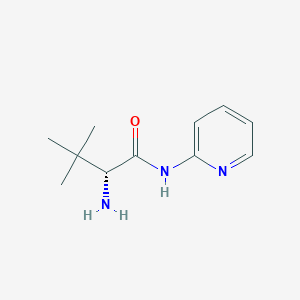
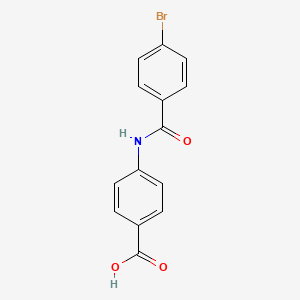
![4-[(4-Bromophenyl)thio]aniline hydrochloride](/img/structure/B3243429.png)
![3-(2-(6-(tert-butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone](/img/structure/B3243446.png)

